1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol
Description
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol (CAS: 1363383-40-7) is a cyclobutane-derived compound featuring a 3,3-difluoro-substituted ring, an aminomethyl (-CH2NH2) group, and a methanol (-CH2OH) substituent. This structure combines fluorine atoms, which enhance metabolic stability and lipophilicity, with polar functional groups that promote solubility and hydrogen-bonding interactions. Such characteristics make it a versatile scaffold in medicinal chemistry, particularly for designing protease inhibitors or kinase-targeting agents .
Properties
IUPAC Name |
[1-(aminomethyl)-3,3-difluorocyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)1-5(2-6,3-9)4-10/h10H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUARLULXUYQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-40-7 | |
| Record name | [1-(aminomethyl)-3,3-difluorocyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s worth noting that amines, such as this compound, are often involved in interactions with various biological targets, including enzymes and receptors.
Mode of Action
Amines can participate in a variety of biochemical reactions, often acting as a nucleophile or base. The specific interactions of this compound with its targets would depend on the nature of these targets and the biochemical context.
Biochemical Pathways
Amines are known to be involved in a wide range of biochemical processes, including protein synthesis, neurotransmission, and metabolic regulation.
Biochemical Analysis
Biochemical Properties
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid metabolic pathways, influencing protein synthesis and modulation of signaling pathways. The nature of these interactions often involves binding to specific active sites on enzymes, thereby altering their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the behavior of various cell types, including cancer cells, by altering amino acid metabolism and impacting the tumor microenvironment. This modulation can lead to changes in cell proliferation, apoptosis, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with enzymes involved in amino acid metabolism, thereby influencing their activity and altering metabolic flux. Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under physiological conditions but may degrade over extended periods, leading to changes in its efficacy and impact on cellular processes. Long-term exposure to the compound in in vitro and in vivo studies has shown varying effects on cellular function, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to be transported across cellular membranes and its distribution within tissues are critical factors that influence its overall efficacy and impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within subcellular structures can influence its interactions with other biomolecules and its overall impact on cellular processes.
Biological Activity
Overview
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, activity profiles, and relevant case studies.
- Molecular Formula : C6H10F2N2O
- Molecular Weight : 164.16 g/mol
- IUPAC Name : 1-(Aminomethyl)-3,3-difluorocyclobutanemethanol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. It is hypothesized to act as a modulator of various biochemical pathways, particularly those involving neurotransmitter systems.
Target Enzymes and Receptors
- Serotonin Receptors : Potentially modulates serotonin signaling pathways.
- Dopamine Receptors : May influence dopaminergic activity, impacting mood and behavior.
Biological Activity Profiles
The compound has shown promising results in various biological assays:
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxic Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.
- Findings : The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9.
Study 2: Neuroprotective Effects
Research conducted at a leading pharmacology institute investigated the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it could protect neuronal cells from oxidative stress-induced damage.
- Mechanism : The compound appears to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol and related compounds:
¹ Estimated based on structural analogy.
Structural and Functional Differences
- Fluorine Substitution Position: Compounds with 3,3-difluoro substitution (e.g., target compound) exhibit greater ring planarity and electronic effects compared to 2,2-difluoro analogs (e.g., (2,2-Difluorocyclobutyl)methanol), altering reactivity and target binding .
- Functional Groups: The presence of both aminomethyl and methanol groups in the target compound enhances hydrogen-bonding capacity relative to analogs like (3,3-Difluorocyclobutyl)methanol (CAS: 681128-39-2), which lacks the amine .
- Salt Forms : Hydrochloride derivatives (e.g., 1523618-37-2) offer improved aqueous solubility, critical for pharmacokinetics, whereas the free base form (target compound) may require formulation optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
